molecular formula C12H11NO3 B7905625 6-Methoxy-2-methoxycarbonylquinoline

6-Methoxy-2-methoxycarbonylquinoline

Cat. No.: B7905625
M. Wt: 217.22 g/mol
InChI Key: GQYBUSRBBJVAED-UHFFFAOYSA-N
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Description

6-Methoxy-2-methoxycarbonylquinoline: is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of methoxy and methoxycarbonyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methoxycarbonylquinoline typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methoxyquinoline.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Methoxy-2-methoxycarbonylquinoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of 6-methoxy-2-methylquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Methoxy-2-methoxycarbonylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for the development of new therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable aromatic structures.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methoxycarbonylquinoline involves its interaction with specific molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.

    2-Methoxycarbonylquinoline: Lacks the methoxy group, which can affect its reactivity and interaction with biological targets.

    Quinoline: The parent compound, which lacks both the methoxy and methoxycarbonyl groups.

Uniqueness: 6-Methoxy-2-methoxycarbonylquinoline is unique due to the presence of both methoxy and methoxycarbonyl groups. This dual functionality allows for a wider range of chemical reactions and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBUSRBBJVAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

230 ml (3.17 mol) of thionyl chloride are run dropwise onto a suspension of 129 g (0.635 mol) of 2-carboxy-6-methoxyquinoline in 1200 ml of toluene, and the mixture is heated for 3 h 30 min. After concentrating the solution under reduced pressure, the solid obtained is dissolved in 300 ml of methanol. The mixture is stirred for 30 min, the solvent is then evaporated off under reduced pressure, and the product obtained is taken up in diethyl ether and isolated by filtration. The solid obtained is taken up in ethyl acetate and dilute aqueous ammonia, and the organic phase is then separated out, treated with animal black, filtered and concentrated under reduced pressure. 90 g of product are thus obtained.
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230 mL
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300 mL
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